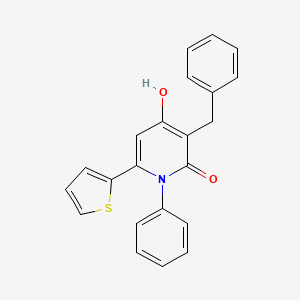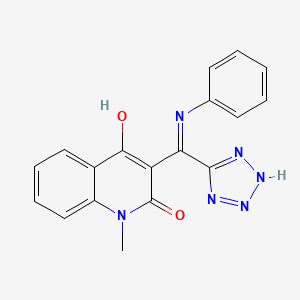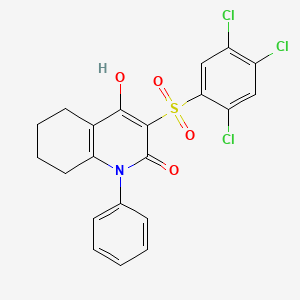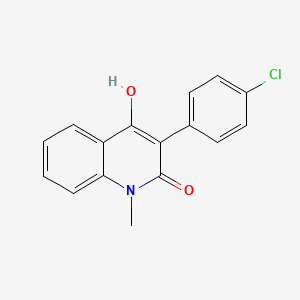![molecular formula C18H13BrN2O5 B1189073 4-bromo-2-hydroxy-N'-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide](/img/structure/B1189073.png)
4-bromo-2-hydroxy-N'-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a chromenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide typically involves the condensation of 4-bromo-2-hydroxybenzohydrazide with 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and recrystallized from ethanol to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2-hydroxybenzohydrazide: A precursor in the synthesis of the target compound.
7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde: Another precursor used in the synthesis.
4-bromo-2-hydroxybenzaldehyde: A related compound with similar structural features.
Uniqueness
4-bromo-2-hydroxy-N’-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]benzohydrazide is unique due to its combination of a bromine atom, hydroxyl groups, and a chromenyl moiety.
Propiedades
Fórmula molecular |
C18H13BrN2O5 |
|---|---|
Peso molecular |
417.2g/mol |
Nombre IUPAC |
4-bromo-2-hydroxy-N-[(E)-(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H13BrN2O5/c1-9-6-16(24)26-17-11(9)4-5-14(22)13(17)8-20-21-18(25)12-3-2-10(19)7-15(12)23/h2-8,22-23H,1H3,(H,21,25)/b20-8+ |
Clave InChI |
YFSAHGCEEPUBHC-DNTJNYDQSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=NNC(=O)C3=C(C=C(C=C3)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-10-methyl-3-oxa-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),5,12(16),13-pentaene-4,8-dione](/img/new.no-structure.jpg)
![4-hydroxy-6,8,10-trimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1188993.png)
![4-hydroxy-6,7-diphenyl-3-[(2,4,5-trichlorophenyl)sulfonyl]-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B1188996.png)


![3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1,6-diphenyl-2(1H)-pyridinone](/img/structure/B1189002.png)



![6-butyl-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1189010.png)

![3-[N-(benzyloxy)ethanimidoyl]-4-hydroxy-6-isopropyl-1-phenyl-2(1H)-pyridinone](/img/structure/B1189013.png)
